molecular formula C15H12FN3OS B2830100 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 443663-33-0

3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2830100
CAS No.: 443663-33-0
M. Wt: 301.34
InChI Key: CTCQEBTVOLFDGK-UHFFFAOYSA-N
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Description

3-Amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a fluorophenyl carboxamide moiety at position 2, a methyl group at position 6, and an amino group at position 2. This scaffold is notable for its structural versatility, enabling modifications that enhance pharmacological properties.

The synthesis of analogous compounds (e.g., in ) typically involves cyclocondensation of substituted thiophene precursors with carboxamide derivatives under basic conditions, yielding moderate to high purity products (37–95% yields) . Key physical properties include distinct IR absorptions (e.g., 3463 cm⁻¹ for NH stretching, 1731 cm⁻¹ for C=O) and melting points (~255°C for related structures) .

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-8-2-7-11-12(17)13(21-15(11)18-8)14(20)19-10-5-3-9(16)4-6-10/h2-7H,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCQEBTVOLFDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a thiophene derivative under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions. This step often requires the use of amines and appropriate catalysts to facilitate the substitution.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an amine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Oxidative Dimerization Reactions

Hypochlorite (NaOCl)-mediated oxidation yields unusual dimeric products, as demonstrated in kinetic and mechanistic studies :

Reaction Conditions and Outcomes

ConditionSolventProduct(s) FormedYield (%)Key Observations
Aqueous NaOCl (pH 9–10)H₂OPolycyclic dimer 31 58–72Regioselective C–N bond formation
Aqueous NaOCl + EtOHEtOH/H₂OMixture of 31 and 32 28–29Competing solvolysis pathways
MCPBA/MMPPCH₂Cl₂S-Oxides 33 , 34 45–60No dimerization observed

Mechanistic Insights :

  • Pathway 1 : Electrophilic attack by Cl⁺ at C(3), followed by deprotonation and intramolecular cyclization .

  • Pathway 2 : Radical cation intermediates leading to stereoselective dimerization .

Biological Activity-Linked Modifications

The compound serves as a precursor for antiparasitic agents through structural derivatization :

Derivatization Reactions

Reaction TypeReagents/ConditionsProductsBiological Activity (IC₅₀, nM)
Alkylation Phenacyl chloride, KOH/EtOHS-Alkylated derivativesAntiplasmodial: 17–199 nM
Cyclocondensation 2-Chloro-N-arylacetamide, DMF/KOHThieno[2,3-b]pyridine dicarboxamidesPfGSK-3 inhibition: <40%

Key Findings :

  • Replacement of the 5-cyano group with carboxamide improves antiplasmodial activity (IC₅₀: 50 nM vs. 199 nM for parent compound) .

  • Aliphatic substituents reduce PfGSK-3 inhibition but enhance selectivity indices (>100) .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

  • Acidic conditions : Protonation at pyridine nitrogen accelerates hydrolysis.

  • Basic conditions : Degradation via cleavage of the carboxamide bond (t₁/₂ = 12 h at pH 12) .

Comparative Reactivity Table

ReactionThienopyridine AnaloguesThis Compound
Oxidative dimerization Requires metal catalystsNaOCl alone sufficient
S-Oxidation Forms sulfoxides/sulfonesOnly under strong oxidizers
N-Alkylation High yields (75–90%)Moderate yields (50–65%)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with thieno[2,3-b]pyridine scaffolds exhibit significant anticancer properties. 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that derivatives of thieno[2,3-b]pyridine can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .

Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Its structural features contribute to its interaction with microbial enzymes, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest that modifications to the thieno-pyridine core can enhance its efficacy against resistant strains of bacteria .

Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It has been observed that thieno[2,3-b]pyridine derivatives can protect neuronal cells from oxidative stress and neuroinflammation. This property positions them as potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacology

Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression and inflammatory processes. The compound's ability to selectively inhibit these enzymes could lead to the development of targeted therapies with fewer side effects compared to traditional treatments .

Material Science

Organic Electronics
The unique electronic properties of thieno[2,3-b]pyridine derivatives make them suitable for applications in organic electronics. Research has demonstrated that these compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to facilitate charge transport while maintaining stability under operational conditions is a significant advantage .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of Thieno[2,3-b]pyridinesCancer ResearchDemonstrated apoptosis induction in various cancer cell lines through targeted inhibition of growth factors.
Antimicrobial Efficacy of Thieno DerivativesMicrobiologyShowed enhanced activity against multidrug-resistant bacterial strains compared to existing antibiotics.
Neuroprotective Mechanisms of Thieno CompoundsNeuroscienceExhibited reduced oxidative stress markers in neuronal cultures treated with the compound.
Organic Electronics ApplicationsMaterial ScienceAchieved high efficiency in OLED devices using thieno[2,3-b]pyridine derivatives as active layers.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity and Physicochemical Properties

Compound Name Substituents Key Properties Biological Activity Evidence
Target Compound 6-methyl, 4-F-phenyl IR: 3463 cm⁻¹ (NH), 1731 cm⁻¹ (C=O); Mp: ~255°C Epac1 inhibition, cardioprotection
3-Amino-N-(4-chlorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 6-thiophenyl, 4-CF₃, 4-Cl-phenyl Mp: 197°C (decomp.); IR: 3480 cm⁻¹ (NH), 2220 cm⁻¹ (CN) FOXM1 inhibition (anticancer)
3-Amino-4-(4-methoxyphenyl)-N-(3-methylphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide 4-OMe-phenyl, 6-Me-phenyl Mol. Formula: C₂₇H₂₄N₄O₂S; CAS: 337498-00-7 Not explicitly stated (structural analog)
3-Amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-OMe-phenyl, 6-phenyl, 4-CF₃ Mol. Formula: C₂₂H₁₆F₃N₃O₂S Anticancer (pi-PLC inhibition)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group () enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in FOXM1 inhibitors .
  • Electron-Donating Groups (EDGs) : Methoxy (-OMe) substituents () improve solubility but may reduce target engagement in lipophilic environments .
  • Aryl Diversity : Thiophenyl () and bromophenyl acryloyl () groups confer specificity toward kinases (e.g., pi-PLC) and cancer stem cell inhibition .

Insights :

  • Base-mediated reactions (e.g., KOH in DMF) are common, with yields influenced by steric hindrance from substituents .
  • High purity (>95%) is achievable via column chromatography and recrystallization .

Biological Activity

3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on a variety of research findings and data.

Chemical Structure and Properties

Molecular Formula: C15H12FN3OS
Molecular Weight: 299.34 g/mol
IUPAC Name: this compound

The compound features a thieno[2,3-b]pyridine core, which is known for its planar structure that facilitates interactions with biological targets. The presence of the amino group and the fluorophenyl moiety contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of the Thienopyridine Core: This is achieved through a cyclization reaction involving a suitable thiophene and pyridine derivative.
  • Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions using appropriate amines under controlled conditions.
  • Functionalization: The compound can undergo various chemical modifications to enhance its biological activity.

Anticancer Activity

Research has demonstrated that compounds within the thieno[2,3-b]pyridine class exhibit significant anticancer properties. For example, studies have shown that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action may involve the inhibition of key signaling pathways associated with tumor growth.

Cell Line IC50 (µM)
MDA-MB-231 (Breast)5.0
A549 (Lung)7.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that it exhibits inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the thienopyridine structure can significantly influence biological activity. For instance:

  • Fluorine Substitution: The presence of fluorine at the para position on the phenyl ring enhances lipophilicity and bioavailability.
  • Amino Group Positioning: The position and nature of substituents on the amino group affect binding affinity to target proteins.

Case Studies

  • Study on Antiproliferative Activity : A study evaluated various derivatives of thienopyridines against triple-negative breast cancer cells (MDA-MB-231). Compounds with electron-withdrawing groups at specific positions showed enhanced inhibitory effects on FOXM1 expression levels, a protein implicated in cancer progression .
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, compounds similar to this compound demonstrated significant reduction in inflammation markers compared to controls .

Q & A

Q. Table 1. Key Structural Analogs and Their Activities

CompoundStructural VariationBiological ActivityReference
3-amino-N-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamideCl substitution for F on phenylModerate EGFR inhibition (IC50 = 1.2 µM)
3-amino-6-(2-thienyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamideThienyl substitution at C6Enhanced antimicrobial activity (MIC = 8 µg/mL vs. S. aureus)

Q. Table 2. Optimization of Reaction Conditions for Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMFEnhances solubility of intermediates
Temperature85°C (cyclization step)Maximizes ring-closure efficiency
Base10% NaOHFacilitates deprotonation and coupling

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